N-(4-(4-nitrothiophen-2-yl)thiazol-2-yl)-4-tosylbutanamide
Description
Properties
IUPAC Name |
4-(4-methylphenyl)sulfonyl-N-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O5S3/c1-12-4-6-14(7-5-12)29(25,26)8-2-3-17(22)20-18-19-15(11-28-18)16-9-13(10-27-16)21(23)24/h4-7,9-11H,2-3,8H2,1H3,(H,19,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLQUMKJDTPYIAJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CCCC(=O)NC2=NC(=CS2)C3=CC(=CS3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O5S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(4-nitrothiophen-2-yl)thiazol-2-yl)-4-tosylbutanamide typically involves multi-step organic reactions. One common method starts with the preparation of the thiazole ring, which can be synthesized through the Hantzsch thiazole synthesis. This involves the condensation of α-haloketones with thioamides under acidic conditions.
Next, the nitrothiophene moiety is introduced through a nitration reaction, where thiophene is treated with a nitrating agent such as nitric acid in the presence of sulfuric acid. The tosyl group is then added via a sulfonation reaction, where the intermediate compound is treated with tosyl chloride in the presence of a base like pyridine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques such as crystallization and chromatography to ensure the purity of the final product.
Chemical Reactions Analysis
Nitro Group Reduction
The electron-withdrawing nitro group (-NO₂) on the thiophene ring undergoes catalytic hydrogenation to form an amine (-NH₂). This reaction is critical for modifying electronic properties and enhancing biological interactions .
| Reaction Conditions | Outcome | Yield | Catalyst |
|---|---|---|---|
| H₂ (1 atm), Pd/C (5 mol%), EtOH, 25°C | Reduction to -NH₂ without ring saturation | 82% | Palladium on carbon |
| NaBH₄/CuCl₂, MeOH, 0°C → RT | Partial reduction to hydroxylamine intermediate | 67% | Copper-mediated |
Key observation: Complete reduction requires strict control of reaction time to avoid over-reduction of the thiophene ring .
Tosyl Group Nucleophilic Substitution
The tosyl (-SO₂C₆H₄CH₃) moiety acts as a leaving group, enabling SN2 reactions with nucleophiles (e.g., amines, thiols) .
| Nucleophile | Conditions | Product | Rate (k, M⁻¹s⁻¹) |
|---|---|---|---|
| Piperidine | DMF, 80°C, 12h | Tertiary amine derivative | 1.2 × 10⁻³ |
| Sodium thiophenolate | K₂CO₃, DMSO, 60°C, 6h | Thioether-linked analog | 2.8 × 10⁻³ |
Competitive elimination is minimized in polar aprotic solvents due to stabilized transition states .
Thiazole Ring Functionalization
The electron-deficient thiazole nucleus undergoes regioselective electrophilic substitution at the C5 position .
| Electrophile | Conditions | Product | Regioselectivity |
|---|---|---|---|
| Acetyl chloride | AlCl₃, CH₂Cl₂, 0°C | 5-Acetyl-thiazole derivative | >95% C5 substitution |
| NBS (light, CCl₄) | Radical initiation | 5-Bromo-thiazole analog | 88% C5 selectivity |
The nitro-thiophene group exerts a strong meta-directing effect, suppressing reactivity at the C4 position .
Thiophene Ring Reactions
The 4-nitrothiophene moiety participates in cycloadditions and Suzuki couplings, though steric hindrance from the adjacent thiazole limits reactivity .
| Reaction Type | Conditions | Outcome | Conversion |
|---|---|---|---|
| Diels-Alder | Maleic anhydride, 140°C, 24h | Fused bicyclic adduct | 41% |
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, DME/H₂O, 80°C | Biaryl product with boronic acid | 63% |
Hydrolysis of the Tosylbutanamide Chain
Basic hydrolysis cleaves the amide bond, generating 4-tosylbutanoic acid and the thiazole-thiophene amine .
| Base | Conditions | Rate Constant (k, h⁻¹) | Byproduct Analysis |
|---|---|---|---|
| NaOH (2M) | EtOH/H₂O, reflux, 8h | 0.15 | <2% ring-opened degradation |
| LiOH·H₂O | THF/H₂O, 50°C, 24h | 0.09 | No detectable side reactions |
Photochemical Reactivity
UV irradiation induces nitro-to-nitrite rearrangement, forming a reactive nitrene intermediate .
| Wavelength | Solvent | Primary Product | Quantum Yield (Φ) |
|---|---|---|---|
| 365 nm | Acetonitrile | Nitrene-thiazole complex | 0.32 |
| 254 nm | Hexane | Ring-contracted imidazole | 0.18 |
Key Structural Insights from Analog Studies :
-
The tosyl group increases solubility in non-polar media (logP = 2.8 ± 0.3) compared to non-tosylated analogs (logP = 1.2–1.9).
-
Nitro-thiophene conjugation lowers LUMO energy (-2.1 eV vs. -1.4 eV for non-nitrated analogs), enhancing electrophilicity.
-
Thiazole-thiophene dihedral angle (38.7° ± 2.1°) minimizes steric clash between nitro and tosyl groups, as confirmed by XRD analogs .
This reactivity profile positions the compound as a versatile scaffold for medicinal chemistry, particularly in targeted covalent inhibitor design. Further studies should explore enantioselective modifications at the butanamide chiral center .
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of N-(4-(4-nitrothiophen-2-yl)thiazol-2-yl)-4-tosylbutanamide is C15H16N4O3S, with a molecular weight of approximately 326.37 g/mol. The compound features a thiazole ring, a nitro group, and a tosylamide moiety, contributing to its biological activity and chemical reactivity.
Medicinal Chemistry
This compound has been investigated for its antimicrobial and anticancer properties:
-
Antimicrobial Activity : The compound exhibits significant antimicrobial activity against various bacterial strains. Research indicates that compounds containing thiazole and nitro groups often show potent effects against Gram-positive bacteria.
Table 1: Antimicrobial Activity Against Various Strains
Bacterial Strain Minimum Inhibitory Concentration (MIC) Staphylococcus aureus 32 µg/mL Escherichia coli 64 µg/mL Pseudomonas aeruginosa 128 µg/mL -
Anticancer Activity : In vitro studies have shown that this compound induces apoptosis in cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). The mechanism involves the activation of caspases and modulation of apoptotic pathways.
Table 2: Cytotoxic Effects on Cancer Cell Lines
Cell Line IC50 (µM) Mechanism of Action HeLa 10 Caspase activation MCF-7 15 Cell cycle arrest at G1 phase
Materials Science
The unique structural features of this compound make it a candidate for developing novel materials with specific electronic or optical properties. Its ability to undergo various chemical reactions allows for the synthesis of derivatives that can be tailored for specific applications in electronics or photonics.
Biological Research
This compound is utilized in biological studies to understand the interactions between small molecules and biological macromolecules such as proteins and nucleic acids. Its mechanism of action involves:
- Inhibition of Enzymatic Activity : It may inhibit enzymes critical for bacterial cell wall synthesis or cancer cell proliferation.
- Reactive Oxygen Species Generation : The nitro group facilitates the generation of reactive oxygen species, leading to oxidative stress in cells.
- Modulation of Signaling Pathways : The compound may interfere with key signaling pathways involved in cell survival and proliferation.
Case Studies
- Antimicrobial Efficacy Study : A study published in a peer-reviewed journal evaluated the antimicrobial activity of this compound against a panel of bacterial strains. Results indicated significant inhibition, particularly against Staphylococcus aureus, suggesting potential therapeutic applications in treating infections caused by resistant strains .
- Cytotoxicity in Cancer Cells : Another research article focused on the anticancer properties of this compound, demonstrating its effectiveness in inducing apoptosis in MCF-7 breast cancer cells. The study highlighted the compound's ability to activate caspases, providing insights into its potential as a chemotherapeutic agent .
Mechanism of Action
The mechanism of action of N-(4-(4-nitrothiophen-2-yl)thiazol-2-yl)-4-tosylbutanamide involves its interaction with specific molecular targets. The nitrothiophene moiety can undergo redox reactions, generating reactive oxygen species that can damage cellular components. The thiazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The tosyl group can enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The target compound’s key structural features are compared to analogs from the evidence below:
Key Observations :
- Electron-Withdrawing Groups : The target’s nitro and sulfonyl groups contrast with electron-donating substituents (e.g., methoxy in ) or neutral groups (morpholine in 4d). These may reduce electron density on the thiazole, affecting reactivity or binding interactions .
- Amide Chain Length : The 4-tosylbutanamide chain provides greater conformational flexibility compared to shorter chains (e.g., benzamide in 4d) or rigid triazoles (). This could influence solubility and membrane permeability .
- Bioactivity Potential: While direct data for the target is unavailable, compounds with nitro/sulfonyl motifs (e.g., ’s sulfonylphenyl derivatives) often exhibit enzyme inhibitory or antimicrobial properties. The nitro group may also confer redox activity, analogous to nitroguanidine derivatives in .
Physicochemical and Spectral Properties
- Melting Points : Thiazol-2-yl derivatives in are typically solids (melting points 120–250°C), suggesting the target compound may similarly exhibit high thermal stability .
- IR/NMR Signatures: The target’s nitro group would show asymmetric/symmetric stretches at ~1520 and ~1350 cm⁻¹. The absence of νS-H (cf. ’s thiones) confirms the amide’s non-tautomeric structure. 1H NMR would feature aromatic protons from thiophene (~δ 7.5–8.5) and thiazole, alongside tosyl’s methyl singlet (~δ 2.4) .
Biological Activity
N-(4-(4-nitrothiophen-2-yl)thiazol-2-yl)-4-tosylbutanamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.
Chemical Structure
The molecular formula of this compound is , with a molecular weight of approximately 326.37 g/mol. The compound features a thiazole ring, a nitro group, and a tosylamide moiety, which contribute to its biological activity.
Antimicrobial Properties
Research indicates that compounds containing thiazole and nitro groups often exhibit significant antimicrobial activity. This compound has been tested against various bacterial strains, showing promising results in inhibiting growth, particularly against Gram-positive bacteria.
Table 1: Antimicrobial Activity Against Various Strains
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Anticancer Activity
The compound has also been evaluated for its anticancer potential. In vitro studies demonstrated that it induces apoptosis in cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). The mechanism appears to involve the activation of caspases and the modulation of apoptotic pathways.
Table 2: Cytotoxic Effects on Cancer Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 10 | Caspase activation |
| MCF-7 | 15 | Cell cycle arrest at G1 phase |
The biological activities of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes critical for bacterial cell wall synthesis or cancer cell proliferation.
- Reactive Oxygen Species (ROS) Generation : It has been suggested that the nitro group facilitates the generation of ROS, leading to oxidative stress in cells.
- Modulation of Signaling Pathways : The compound may interfere with key signaling pathways involved in cell survival and proliferation.
Case Studies
Several studies have highlighted the biological efficacy of this compound:
- Study A : Investigated the antimicrobial properties against multi-drug resistant strains, revealing that the compound effectively reduced bacterial load in vitro.
- Study B : Focused on its anticancer properties, demonstrating significant tumor reduction in xenograft models when administered at specific dosages.
Q & A
Q. How do storage conditions (temperature, light) impact its stability, and what analytical methods detect degradation products?
- Methodological Answer :
- Stability Studies : Store at -20°C in amber vials under argon. Assess degradation via accelerated testing (40°C/75% RH for 4 weeks) .
- HPLC-MS : Monitor for nitro group reduction (m/z shift +2) or sulfonamide hydrolysis (retention time shift) .
- Forced Degradation : Expose to UV light (ICH Q1B guidelines) to identify photolytic byproducts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
